molecular formula C10H12INS B1333467 3-Ethyl-2-methylbenzothiazolium iodide CAS No. 3119-93-5

3-Ethyl-2-methylbenzothiazolium iodide

Cat. No.: B1333467
CAS No.: 3119-93-5
M. Wt: 305.18 g/mol
InChI Key: HWFCSPDBFXYFKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

The compound contains a thiazole and iodine functional group, giving it some unique properties . The presence of the iodine atom gives it strong oxidizing properties, allowing it to react with substances that are easily oxidized . The thiazole ring also gives it some antimicrobial and antifungal activity . Specific enzymes, proteins, and other biomolecules that 3-Ethyl-2-methylbenzothiazolium iodide interacts with are not mentioned in the available resources.

Molecular Mechanism

This compound can serve as a catalyst in organic synthesis reactions, such as the formation of C-C bonds and aromatization reactions . The detailed molecular mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not mentioned in the available resources.

Preparation Methods

The synthesis of 3-Ethyl-2-methylbenzothiazolium iodide typically involves the reaction of 2-methylbenzothiazole with ethyl iodide under specific conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethyl-2-methylbenzothiazolium iodide undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Ethyl-2-methylbenzothiazolium iodide can be compared with other similar compounds such as:

Properties

IUPAC Name

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCSPDBFXYFKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883951
Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3119-93-5
Record name 3-Ethyl-2-methylbenzothiazolium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3119-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-methylbenzothiazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-methylbenzothiazolium iodide
Reactant of Route 2
3-Ethyl-2-methylbenzothiazolium iodide
Reactant of Route 3
3-Ethyl-2-methylbenzothiazolium iodide
Reactant of Route 4
3-Ethyl-2-methylbenzothiazolium iodide
Reactant of Route 5
3-Ethyl-2-methylbenzothiazolium iodide
Reactant of Route 6
3-Ethyl-2-methylbenzothiazolium iodide
Customer
Q & A

Q1: What is the role of 3-Ethyl-2-methylbenzothiazolium iodide in dye synthesis?

A1: this compound serves as a crucial building block in synthesizing dyes with a neocyanine structure. [, ] It acts as a reactive electrophilic species that can undergo condensation reactions with various nucleophiles.

  • Example 1: The research by Brooker demonstrates the condensation of this compound with nitrosobenzene derivatives, leading to the formation of novel dyes. []
  • Example 2: Similarly, the reaction of this compound with nitrone or anil derivatives yields dyes with distinct structures and properties. []

Q2: What are the structural characteristics of the dyes obtained from these reactions?

A2: While the provided abstracts don't delve into specific structural details, they emphasize that the resulting dyes possess the "neocyanine structure". [, ] Neocyanine dyes are characterized by a conjugated system with an odd number of carbon atoms linking two nitrogen-containing heterocyclic rings. The specific structure of each synthesized dye would depend on the other reactants used (e.g., nitrone, anil, or nitrosobenzene derivatives) and their substituents. Further research within the full papers would be needed to elucidate the exact structural characterization of the synthesized dyes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.